
5,6-Methylenedioxyoxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Methylenedioxyoxindole is a heterocyclic organic compound that belongs to the indole family It is characterized by the presence of a methylenedioxy group attached to the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Methylenedioxyoxindole typically involves the use of 3,4-methylenedioxyaniline as a starting material. The process begins with the reaction of 3,4-methylenedioxyaniline with benzene . This is followed by a series of steps including cyclization and oxidation to form the desired oxindole structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Methylenedioxyoxindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the oxindole to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
5,6-Methylenedioxyoxindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 5,6-Methylenedioxyoxindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 5,6-Methylenedioxyindole
- 5,6-Dimethoxyindole
- 5,6-Dihydroxyindole
Comparison: 5,6-Methylenedioxyoxindole is unique due to the presence of both methylenedioxy and oxindole functionalities. This dual functionality imparts distinct chemical and biological properties compared to its analogs. For example, 5,6-Methylenedioxyindole lacks the oxindole moiety, which may result in different reactivity and biological activity .
Eigenschaften
IUPAC Name |
5,7-dihydro-[1,3]dioxolo[4,5-f]indol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-2-5-1-7-8(13-4-12-7)3-6(5)10-9/h1,3H,2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZMXCPHCAUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2NC1=O)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B2678327.png)
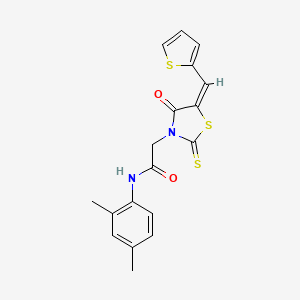
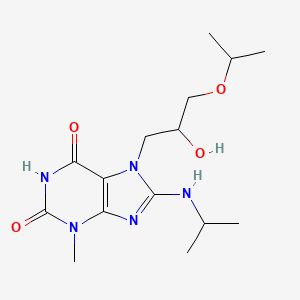
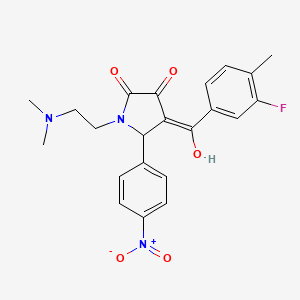
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)
![ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2678335.png)
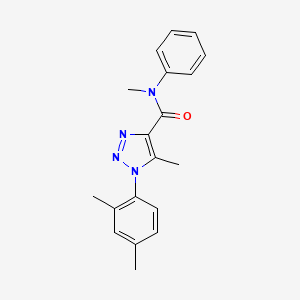
![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)
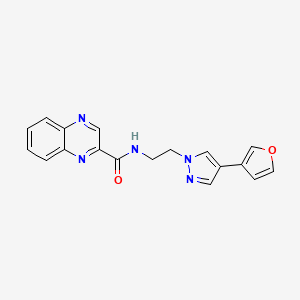
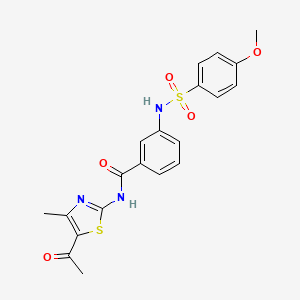
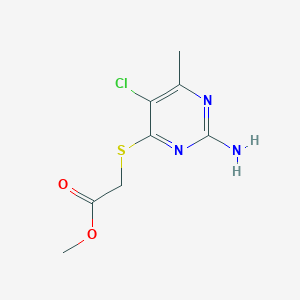
![3-({1-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2678345.png)
![2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2678346.png)
![2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678347.png)
